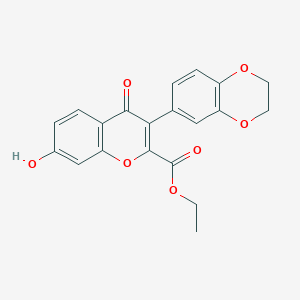

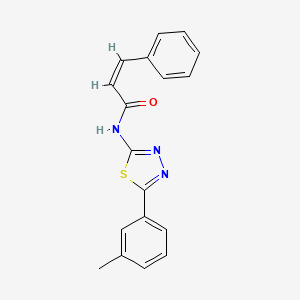

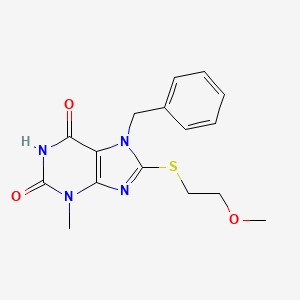

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTNB-DCB and is a derivative of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Aplicaciones Científicas De Investigación

Application in Macrocyclic Compound Formation

The compound 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime could potentially be involved in the formation of macrocyclic compounds. A related study demonstrated the unexpected conversion of a polycyclic thiophene to a macrocyclic anhydride, showcasing the complex transformations possible with compounds having similar functional groups (Kilway et al., 2004).

Metal-Free Oxidative Processes

The tert-butyl group in the compound suggests its potential use in metal-free oxidative processes. A study on the metal-free autoxidative nitrooxylation of alkenyl oximes used tert-butyl nitrite, highlighting the utility of tert-butyl groups in such reactions (Xiao-Wei Zhang et al., 2016).

Oxidation Processes

Compounds with tert-butylsulfanyl groups are known to undergo oxidation processes. A relevant study detailed the oxidation of various sulfides, including those with tert-butylsulfanyl groups, to their corresponding sulfoxides, indicating potential applications in selective oxidation reactions (I. Loginova et al., 2011).

Applications in Catalysis

The presence of nitro and tert-butyl groups in the compound suggests its potential use in catalysis. A study on Co(II) and Fe(II) phthalocyanine catalysts for the aerobic oxidation of phenolic compounds utilized tert-butyl hydroperoxide, indicating the relevance of tert-butyl groups in catalytic processes (E. Saka et al., 2015).

In Situ Remediation Applications

The compound's structural features may lend it utility in in situ remediation processes, especially in the degradation of organic pollutants. A study on the degradation of ortho-nitrochlorobenzene in soil using dual oxidants, including tert-butyl alcohol, underscores the potential application of such compounds in environmental remediation (Zhonghua Liu et al., 2016).

Propiedades

IUPAC Name |

(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-7-4-12(8-16(17)22(23)24)10-21-25-11-13-5-6-14(19)9-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCOXWPDRXYBCZ-UFFVCSGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

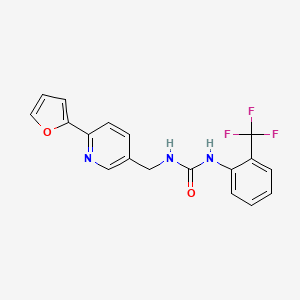

![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)

![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)

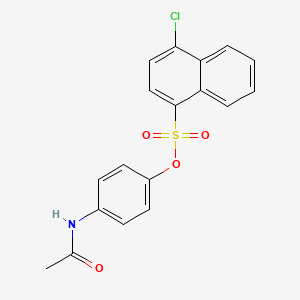

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)

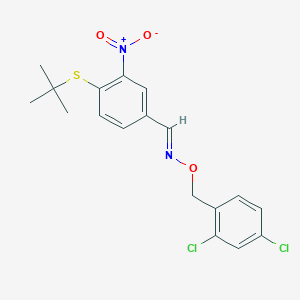

![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)